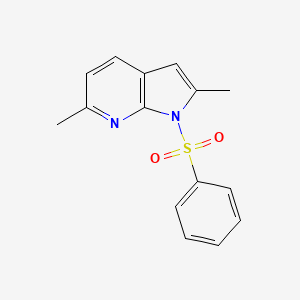

N-(5-Bromopyrimidin-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

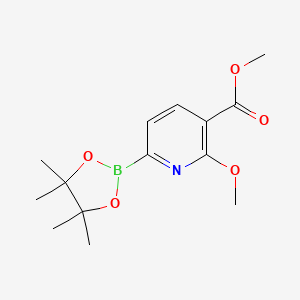

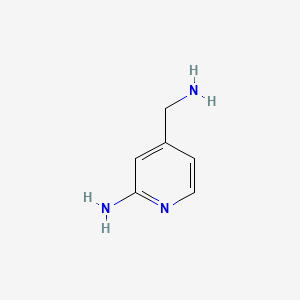

N-(5-Bromopyrimidin-2-yl)methanesulfonamide (N-BPM) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a synthetic compound with a molecular weight of 277.08 g/mol and a molecular formula of C6H7BrN2O2S. N-BPM is a relatively new compound and has been used in a variety of research experiments, such as the study of protein-protein interactions and the analysis of enzyme kinetics.

Applications De Recherche Scientifique

Bromination of Highly Unsaturated Trifluoromethanesulfonamide Derivatives

This study discusses the bromination of various trifluoromethanesulfonamide derivatives, highlighting the chemical behavior and potential applications in organic synthesis (Shainyan, Ushakova, & Danilevich, 2015).

Synthesis and Biological Activity of Methanesulfonamide Pyrimidine

This research explores the synthesis and evaluation of methanesulfonamide pyrimidine derivatives for their potential as inhibitors of the enzyme HMG-CoA reductase. The study contributes to the understanding of these compounds in the field of medicinal chemistry (Watanabe et al., 1997).

Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I)

This paper focuses on the structural analysis of a compound involving silver and N-(pyridin-2-yl)methanesulfonamido, which can provide insights into the development of new materials and coordination chemistry (Hu & Yeh, 2013).

Cross Coupling of 3-bromopyridine and Sulfonamides Catalyzed by CuI

This study presents a method for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, useful in organic synthesis and potentially in drug development (Han, 2010).

Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts

The research here is about the synthesis and application of certain pyridinesulfonamide ligands in catalysis, which can have implications in green chemistry and industrial processes (Ruff, Kirby, Chan, & O'Connor, 2016).

Mild Pd-catalyzed N-arylation of Methanesulfonamide

This paper presents a method for the N-arylation of methanesulfonamide, which is significant in the field of organic synthesis and could be relevant for pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Propriétés

IUPAC Name |

N-(5-bromopyrimidin-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNXHECJHFQUDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682451 |

Source

|

| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

CAS RN |

1242336-55-5 |

Source

|

| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)